(E)-Hex-3-enyl butyrate

Description

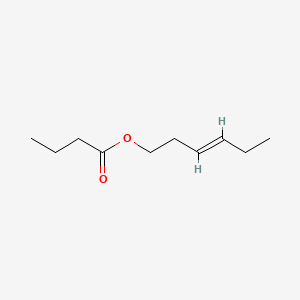

Structure

3D Structure

Properties

IUPAC Name |

[(E)-hex-3-enyl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h5-6H,3-4,7-9H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHOPXVYTWUHDS-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OCC/C=C/CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880891 | |

| Record name | Butanoic acid, (3E)-3-hexen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53398-84-8 | |

| Record name | trans-3-Hexenyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53398-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenyl butyrate, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053398848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, (3E)-3-hexen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, (3E)-3-hexen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-hex-3-enyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENYL BUTYRATE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL7S17GR7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

biosynthesis of (E)-3-hexenyl esters in plants

An In-Depth Technical Guide to the Biosynthesis of C6-Green Leaf Volatile Esters in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Scent of Defense

When a leaf is damaged, by a chewing insect or a lawnmower's blade, a complex and rapid biochemical cascade is initiated. The immediate result is the release of a bouquet of volatile organic compounds, instantly recognizable as the smell of "cut grass." These molecules, known as Green Leaf Volatiles (GLVs), are not merely byproducts of injury. They are potent signaling molecules at the forefront of plant defense and communication.[1][2] This guide delves into the intricate biosynthetic pathway of a key class of these compounds: the C6-esters, such as (Z)-3-hexenyl acetate, which are pivotal in shaping plant-insect interactions and defining the aromatic profiles of many fruits and vegetables.[3][4] We will explore the enzymatic machinery, the underlying biochemical logic, and the experimental methodologies required to investigate this fascinating pathway.

Part 1: The Core Biosynthetic Cascade: From Membrane Lipids to Volatile Esters

The production of (E)-3-hexenyl esters and related C6-GLVs is orchestrated by the lipoxygenase (LOX) pathway, a multi-step enzymatic process that converts fatty acids into a variety of bioactive oxylipins.[2][5] The pathway is triggered almost instantaneously by tissue disruption, which brings membrane-bound substrates into contact with enzymes that are typically sequestered in intact cells.[6][7]

The canonical pathway proceeds through four major enzymatic steps:

-

Lipid Hydrolysis: Upon cell damage, lipases release polyunsaturated fatty acids (PUFAs), primarily α-linolenic acid (C18:3) and linoleic acid (C18:2), from chloroplast membranes.[5][7]

-

Oxygenation: Lipoxygenases (LOXs) catalyze the stereo-specific insertion of molecular oxygen into the fatty acid backbone, producing fatty acid hydroperoxides (HPOTs from linolenic acid or HPODs from linoleic acid).[8][9]

-

Cleavage: A specific class of cytochrome P450 enzymes, the hydroperoxide lyases (HPLs), cleaves these hydroperoxides into a C6-aldehyde and a C12-oxo-acid.[1][7][10] From 13-HPOT, the primary product is (Z)-3-hexenal.[11]

-

Reduction & Esterification: The resulting C6-aldehydes are rapidly converted. Alcohol dehydrogenases (ADHs) reduce them to their corresponding alcohols (e.g., (Z)-3-hexenol).[3][12] In the final and decisive step for ester formation, alcohol acyltransferases (AATs) catalyze the condensation of these alcohols with an acyl-CoA donor (commonly acetyl-CoA) to form the volatile ester, such as (Z)-3-hexenyl acetate.[13][14][15]

Isomerization of the initial (Z)-3-hexenal product to (E)-2-hexenal can also occur, leading to a different branch of C6-volatiles.[4] While (Z)-3-hexenyl esters are the most commonly biosynthesized, subsequent enzymatic or spontaneous isomerization can lead to the formation of other isomers, including (E)-3-hexenyl esters, although this is less frequently documented in literature.

Visualizing the Pathway

The sequence of enzymatic reactions from the precursor fatty acid to the final ester product is a classic example of a linear metabolic pathway initiated by a stress signal.

Caption: The Lipoxygenase (LOX) pathway for C6-ester biosynthesis.

Part 2: Field-Proven Methodologies for Pathway Analysis

Experimental Workflow: A Self-Validating System

A comprehensive analysis involves correlating enzyme function with volatile output. This workflow ensures that observed changes in volatile profiles can be mechanistically linked to specific enzymatic steps.

Caption: A validated workflow for studying GLV ester biosynthesis.

Protocol 1: Hydroperoxide Lyase (HPL) Activity Assay

Causality: HPL is the critical branching point enzyme that generates the C6-aldehyde backbone.[10] Measuring its activity is essential to determine the plant's capacity to produce GLVs. This protocol is adapted from methodologies used for various plant species.[16][17]

Methodology:

-

Protein Extraction:

-

Flash-freeze 100-200 mg of leaf tissue in liquid nitrogen and grind to a fine powder.

-

Homogenize the powder in 1 mL of ice-cold extraction buffer (e.g., 100 mM sodium phosphate, pH 6.3, containing 1 mM EDTA and 1% PVPP). The choice of a slightly acidic pH (6.3-7.0) is critical as HPL activity is optimal under these conditions.[17]

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris. The supernatant contains the crude enzyme extract.

-

-

Substrate Preparation:

-

The substrate, 13-hydroperoxide of linolenic acid (13-HPOT), is synthesized from linolenic acid using a commercial lipoxygenase (e.g., from soybean). The concentration is determined spectrophotometrically.

-

-

Activity Assay:

-

Pre-warm the crude enzyme extract to the reaction temperature (typically 25-30°C).

-

Initiate the reaction by adding 10-50 µL of the crude extract to a reaction mixture containing 100 µM of 13-HPOT in a final volume of 1 mL of reaction buffer (100 mM sodium phosphate, pH 6.3).[16]

-

Incubate for a short duration (e.g., 1-5 minutes) to ensure measurement of the initial reaction velocity.

-

Stop the reaction by adding a quenching agent (e.g., 100 µL of 1M citric acid).

-

Self-Validation: Run a parallel control reaction using a heat-denatured (boiled for 10 min) enzyme extract to account for any non-enzymatic substrate degradation.

-

-

Product Quantification:

-

The product, (Z)-3-hexenal, is volatile. It can be quantified by adding an internal standard, extracting with an organic solvent (e.g., dichloromethane), and analyzing via GC-MS. Alternatively, the decrease in the 13-HPOT substrate can be monitored spectrophotometrically at 234 nm.

-

Protocol 2: Alcohol Acyltransferase (AAT) Activity Assay

Causality: AATs catalyze the final esterification step, directly controlling the production of (E)-3-hexenyl esters.[14][15] Their substrate specificity for various alcohols and acyl-CoAs determines the final blend of esters produced.[13]

Methodology:

-

Protein Extraction:

-

Follow the same procedure as for the HPL assay. AATs are soluble proteins found in the same crude extract.

-

-

Activity Assay:

-

In a sealed 2 mL glass vial, combine 50-100 µL of crude enzyme extract with a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing the substrates.

-

Add substrates to a final concentration of ~1 mM (Z)-3-hexenol and ~0.5 mM acetyl-CoA. The use of a sealed vial is critical to prevent the loss of the volatile product.

-

Incubate at 30°C for 30-60 minutes with gentle agitation.

-

Self-Validation: Run parallel controls: one with boiled enzyme, and one lacking one of the substrates (either the alcohol or the acetyl-CoA) to confirm that product formation is dependent on all components.

-

-

Product Quantification:

-

Stop the reaction by adding saturated NaCl solution.

-

Introduce a known amount of an internal standard (e.g., ethyl heptanoate).

-

Extract the volatile ester product using headspace solid-phase microextraction (SPME) for 30 minutes at 40°C.

-

Analyze the collected volatiles by GC-MS. Quantify the (Z)-3-hexenyl acetate peak area relative to the internal standard.

-

Protocol 3: In-Planta Volatile Collection and Analysis via GC-MS

Causality: To understand the biological relevance of the pathway, it is crucial to measure the compounds as they are actually released by the plant. GC-MS is the gold standard for separating and identifying complex volatile mixtures.[18][19][20]

Methodology:

-

Volatile Trapping:

-

Enclose a single leaf or whole plant in a volatile collection chamber (e.g., a glass vessel or a PET oven bag).

-

Pull charcoal-filtered air through the chamber over the plant at a controlled flow rate (e.g., 100-200 mL/min).

-

Air exiting the chamber is passed through a trap containing an adsorbent polymer (e.g., Porapak Q or Tenax TA) to capture the volatiles. Collect for a defined period (e.g., 1-4 hours).

-

-

Sample Elution and Analysis:

-

Elute the trapped volatiles from the adsorbent using a small volume of a high-purity solvent (e.g., 150 µL of dichloromethane) containing an internal standard.

-

Inject 1-2 µL of the eluate into a GC-MS system.

-

-

GC-MS Parameters:

-

Column: Use a polar capillary column (e.g., HP-INNOWAX, 60 m × 0.25 mm × 0.25 µm) which provides excellent separation for polar compounds like alcohols and esters.[21]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[21]

-

Oven Program: Start at a low temperature (e.g., 40-50°C) and hold for several minutes to separate highly volatile compounds, then ramp at a controlled rate (e.g., 3-5°C/min) to a final temperature of ~220°C to elute less volatile compounds.[21]

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 30-350.[21]

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST).

-

Quantify compounds by comparing their peak areas to the internal standard.

-

Part 3: Quantitative Insights into the Pathway

The efficiency of the biosynthetic pathway can vary significantly between plant species and under different conditions. The following table summarizes representative data on enzyme kinetics, providing a quantitative framework for understanding pathway flux.

| Enzyme | Plant Source | Substrate(s) | Product | Conversion Yield / Activity | Reference |

| Hydroperoxide Lyase (HPL) | Mentha virdis | 13(S)-hydroperoxy-linoleic acid | Hexanal | 52.5% (at 0.2 mM substrate) | [17] |

| Hydroperoxide Lyase (HPL) | Mentha virdis | 13(S)-hydroperoxy-linolenic acid | (Z)-3-Hexenal | High, up to 2.58 µmol produced | [17] |

| Alcohol Acyltransferase (AAT) | Prunus armeniaca (Apricot) | C6 alcohols, Acetyl-CoA | C6 esters | Activity positively correlated with ester accumulation during ripening | [14][15] |

| Carboxylesterase (AtCXE12) | Arabidopsis thaliana | (Z)-3-Hexenyl acetate | (Z)-3-Hexenol | Hydrolyzes ester; involved in GLV metabolism | [22] |

This table presents a summary of reported activities. Direct comparison between different studies should be made with caution due to variations in assay conditions.

Part 4: Regulation and Future Perspectives

The biosynthesis of (E)-3-hexenyl esters and related GLVs is tightly regulated. Gene expression for LOX, HPL, and AAT is often rapidly induced by wounding, herbivory, and pathogen attack, frequently involving jasmonate signaling pathways.[12][16][23] This inducibility highlights their primary role as defense compounds.

The potential to manipulate this pathway through genetic engineering is a promising avenue for enhancing crop protection.[16][24] Overexpressing HPL, for instance, has been shown to increase GLV production, making plants more attractive to the natural enemies of herbivores and more resistant to certain pathogens.[16] Conversely, silencing key enzymes can be used to study the specific ecological roles of these volatiles.[24]

As our understanding of the enzymes, particularly the substrate specificities of AATs, deepens, so too will our ability to precisely tailor the aromatic and defensive profiles of plants for agricultural and industrial applications.

References

- The importance of lipoxygenase control in the production of green leaf volatiles by lipase-dependent and independent pathways. (2016). Plant Physiology and Biochemistry.

- Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic P

- Green leaf vol

- The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf vol

- Changing green leaf volatile biosynthesis in plants: An approach for improving plant resistance against both herbivores and p

- Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic P

- Green Leaf Volatiles: A Plant's Multifunctional Weapon against Herbivores and P

- Alcohol acyltransferases for the biosynthesis of esters. (2023). PubMed Central.

- Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers.

- Changing green leaf volatile biosynthesis in plants: an approach for improving plant resistance against both herbivores and p

- Recombinant Lipoxygenases and Hydroperoxide Lyases for the Synthesis of Green Leaf Volatiles.

- Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. (2021). PubMed Central.

- Volatile Compound Biosynthesis by Green Leaves from an Arabidopsis thaliana Hydroperoxide Lyase Knockout Mutant.

- Green Leaf Volatiles—The Forefront of Plant Responses Against Biotic

- Molecular Cloning and Characterization of Hydroperoxide Lyase Gene in the Leaves of Tea Plant (Camellia sinensis). (2014). PubMed.

- Methods in plant foliar volatile organic compounds research. (2015). PubMed Central.

- Green Leaf Volatiles: A New Player in the Protection against Abiotic Stresses?. MDPI.

- Hydroperoxide-lyase Activity in Mint Leaves.

- Green leaf volatiles co-opt proteins involved in molecular pattern signaling in plant cells. (2022).

- Biochemical pathway for the formation of (Z)-3-hexenal and its related compounds. (2012).

- The carboxylesterase AtCXE12 converts volatile (Z)-3-hexenyl acetate to (Z)-3-hexenol in Arabidopsis leaves. (2024). bioRxiv.

- Roles of (Z)-3-hexenol in plant-insect interactions. (2013). PubMed Central.

- GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants. (2018). PubMed.

- Comparative Analysis of the Evolution of Green Leaf Volatiles and Aroma in Six Vitis vinifera L.

- Green leaf volatiles: biosynthesis, biological functions and their applic

- GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants. (2018). MDPI.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Green leaf volatiles: biosynthesis, biological functions and their applications in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Green Leaf Volatiles: A Plant’s Multifunctional Weapon against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The importance of lipoxygenase control in the production of green leaf volatiles by lipase-dependent and independent pathways [jstage.jst.go.jp]

- 7. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 8. Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway [ouci.dntb.gov.ua]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Molecular Cloning and Characterization of Hydroperoxide Lyase Gene in the Leaves of Tea Plant (Camellia sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 15. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Hydroperoxide-lyase activity in mint leaves. Volatile C6-aldehyde production from hydroperoxy-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. The carboxylesterase AtCXE12 converts volatile (Z)-3-hexenyl acetate to (Z)-3-hexenol in Arabidopsis leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. Changing green leaf volatile biosynthesis in plants: an approach for improving plant resistance against both herbivores and pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereospecific Synthesis of (E)-Hex-3-enyl butyrate

Abstract: (E)-Hex-3-enyl butyrate is a valuable ester characterized by its fresh, fruity, and green aroma, finding significant application in the flavor and fragrance industries.[1][2] The stereochemical integrity of the C3-C4 double bond is paramount to its desired organoleptic properties, necessitating highly stereoselective synthetic strategies. This guide provides a comprehensive exploration of robust and field-proven methodologies for the synthesis of this compound, with a focus on the critical step of establishing the (E)-alkene geometry in the precursor alcohol, (E)-Hex-3-en-1-ol. We will dissect and compare several premier olefination techniques, including the Wittig Reaction, the Julia-Kocienski Olefination, and Olefin Cross-Metathesis. Furthermore, this guide details various esterification protocols, from classical Fischer esterification to modern, mild enzymatic approaches, to complete the synthesis. The causality behind experimental choices, detailed step-by-step protocols, and comparative data are presented to empower researchers in selecting and executing the optimal synthetic route for their specific needs.

Introduction: The Synthetic Challenge

The synthesis of this compound can be logically disconnected into two primary stages: the stereoselective formation of the C6 backbone containing the (E)-alkene, yielding (E)-Hex-3-en-1-ol, followed by the esterification of this alcohol with a butyrate source. The core scientific challenge lies in the first stage, where precise control over the double bond geometry is essential. The subsequent esterification is typically a high-yielding and straightforward transformation. This guide is structured to address these two stages sequentially.

Figure 2: Simplified workflow of the Schlosser modification of the Wittig reaction.

The Julia-Kocienski Olefination

The Julia-Kocienski olefination is a highly reliable and widely used method for the stereoselective synthesis of (E)-alkenes. [3][4]It represents a significant improvement over the classical Julia-Lythgoe olefination by proceeding in a single pot and offering excellent (E)-selectivity under mild conditions. [5][6]

-

Mechanism Insight: The reaction involves the addition of a metalated heteroaryl sulfone to an aldehyde. [7]The most common and effective sulfone moiety is the 1-phenyl-1H-tetrazol-5-yl (PT) group. The kinetically controlled addition to the aldehyde forms an anti-β-alkoxysulfone intermediate. This intermediate undergoes a stereospecific decomposition to furnish the (E)-alkene. [4]The high (E)-selectivity is a direct result of the sterically favored transition state during the initial addition step. [3]

-

Experimental Causality: The choice of base and solvent is critical. Strong, non-nucleophilic bases like potassium hexamethyldisilazide (KHMDS) in polar aprotic solvents like tetrahydrofuran (THF) are typically employed at low temperatures (-78 °C) to ensure kinetic control and prevent side reactions. The reaction is often run under "Barbier-like conditions," where the base is added to a mixture of the aldehyde and the sulfone to minimize self-condensation of the sulfone. [3]

Figure 3: Logical workflow for the Julia-Kocienski olefination.

Olefin Cross-Metathesis

Olefin cross-metathesis has emerged as a powerful and versatile tool for C=C bond formation, catalyzed by transition metal carbene complexes, most notably Grubbs catalysts. [8][9]This method can be used to construct the (E)-hex-3-en-1-ol skeleton by coupling two smaller, readily available alkenes.

-

Mechanism and Selectivity: The reaction proceeds via a series of [2+2] cycloaddition and cycloreversion steps involving metallacyclobutane intermediates. While early catalysts often gave statistical mixtures of products, modern catalysts exhibit high selectivity. [8]The formation of the more thermodynamically stable (E)-isomer is generally favored, especially with second and third-generation Grubbs and Hoveyda-Grubbs catalysts. [10][11]Efficient removal of the volatile byproduct (e.g., ethene) by bubbling an inert gas through the reaction mixture can drive the equilibrium towards the desired product. [11]

-

Strategic Choice of Substrates: For the synthesis of (E)-Hex-3-en-1-ol, a suitable cross-metathesis partnership would be 1-pentene and allyl alcohol. The catalyst's tolerance for the free hydroxyl group is a key consideration, and second-generation catalysts are generally robust in this regard. [9]

Comparative Analysis of Olefination Methods

| Method | Key Advantages | Key Disadvantages | Typical E:Z Ratio |

| Wittig (Schlosser) | Well-established, readily available reagents. | Requires cryogenic temperatures and strongly basic/pyrophoric reagents (PhLi). | >95:5 |

| Julia-Kocienski | Excellent (E)-selectivity, mild conditions, good functional group tolerance. [6][7] | Requires multi-step synthesis of the sulfone precursor. | >98:2 |

| Cross-Metathesis | Atom economical, high functional group tolerance, catalytic. [9][12] | Catalyst cost can be high, potential for homodimerization byproducts. | >90:10 (catalyst dependent) |

PART B: Esterification of (E)-Hex-3-en-1-ol

Once the stereochemically pure alcohol is obtained, the final esterification step is performed. The choice of method can be influenced by the scale of the synthesis, desired purity, and process constraints (e.g., thermal sensitivity, "natural" process requirements).

Fischer-Speier Esterification

This is the classical approach involving the reaction of (E)-Hex-3-en-1-ol with butyric acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). [13]

-

Reaction Principle: The reaction is an equilibrium process. To drive it to completion, one of the products (water) must be removed, typically by azeotropic distillation using a Dean-Stark apparatus, or by using a large excess of one of the reactants (usually the alcohol). [13]* Expertise & Trustworthiness: While seemingly simple, the use of strong, hot acid can lead to side reactions, including dehydration of the alcohol or isomerization of the double bond. Careful temperature control and monitoring are essential. The protocol is self-validating through the continuous removal of the water byproduct, which can be measured to track reaction progress.

Acylation with Butyryl Chloride or Butyric Anhydride

For a faster, irreversible reaction, more reactive acylating agents can be used. (E)-Hex-3-en-1-ol can be treated with butyryl chloride or butyric anhydride, typically in the presence of a non-nucleophilic base like pyridine or triethylamine. [14]

-

Reaction Principle: The base serves to neutralize the HCl or butyric acid byproduct formed during the reaction, driving the reaction to completion. [15]These reactions are often exothermic and can be performed at or below room temperature, minimizing the risk of thermal degradation.

-

Causality of Choice: This method is preferred when high conversion is needed quickly and the starting materials are not acid-sensitive. However, acyl halides are more expensive and moisture-sensitive than carboxylic acids. [15]

Lipase-Catalyzed Enzymatic Esterification

For applications in the food and cosmetic industries, a "green" or "natural" synthesis route is highly desirable. Enzymatic esterification using lipases offers a mild, highly selective, and environmentally benign alternative to chemical methods. [16][17]

-

Reaction Principle: Lipases, such as the immobilized form of Candida antarctica Lipase B (CAL-B, often sold as Novozym 435), are highly efficient catalysts for ester synthesis. [1][18]The reaction is typically carried out in a non-polar organic solvent like hexane or, for an even greener process, in a solvent-free system. [1][19]The kinetic mechanism often follows a Ping-Pong Bi-Bi model. [18][19]* Expertise & Trustworthiness: The key advantage is the exceptional selectivity of the enzyme, which operates under near-neutral pH and moderate temperatures (typically 40-60 °C), thus preserving the integrity of the labile alkene. The immobilized enzyme can be easily recovered by filtration and reused for multiple cycles, enhancing the economic viability of the process. [16]Water produced during the reaction can inhibit the enzyme and shift the equilibrium; its removal using molecular sieves is a common practice to ensure high yields. [18]

Detailed Experimental Protocols

Protocol 1: Synthesis of (E)-Hex-3-en-1-ol via Julia-Kocienski Olefination

-

Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1-propyl-1H-1-phenyl-5-tetrazolyl sulfone (1.1 eq) and dry THF (approx. 0.1 M). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of KHMDS (1.0 M in THF, 1.1 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.

-

Aldehyde Addition: Add a solution of 3-(tert-butyldimethylsilyloxy)propanal (1.0 eq) in dry THF dropwise. Rationale: The alcohol is protected as a silyl ether to prevent interference with the strongly basic conditions.

-

Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC analysis.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification & Deprotection: Purify the crude product by flash column chromatography on silica gel to yield the protected (E)-alkene. Subsequently, deprotect the silyl ether using tetrabutylammonium fluoride (TBAF) in THF to afford pure (E)-Hex-3-en-1-ol.

Protocol 2: Lipase-Catalyzed Esterification to this compound

-

Setup: To a 100 mL round-bottom flask, add (E)-Hex-3-en-1-ol (1.0 eq), butyric acid (1.2 eq), and n-hexane (to dissolve, approx. 0.5 M).

-

Enzyme & Water Removal: Add activated 3Å molecular sieves (approx. 20% w/w of substrates) and immobilized Candida antarctica Lipase B (Novozym 435, approx. 2-5% w/w of substrates). [1]3. Reaction: Seal the flask and place it in an orbital shaker incubator set to 50 °C and 200 rpm.

-

Monitoring: Monitor the reaction progress over 4-24 hours by taking small aliquots and analyzing them by GC-FID.

-

Workup: Once the reaction reaches completion (>95% conversion), filter the mixture to recover the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh hexane and dried for reuse.

-

Purification: Wash the filtrate with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove excess butyric acid, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield crude this compound. Further purification by vacuum distillation can be performed if necessary.

Conclusion

The stereospecific synthesis of this compound is a well-defined process that hinges on the strategic selection of an appropriate olefination method to construct the key (E)-Hex-3-en-1-ol intermediate. The Julia-Kocienski olefination offers superior (E)-selectivity and operational mildness, making it a highly reliable choice for research and development. For larger-scale industrial applications, olefin metathesis presents a compelling catalytic alternative. The final esterification step can be tailored to process requirements, with lipase-catalyzed methods providing a mild, selective, and sustainable route that is particularly advantageous for the synthesis of high-value flavor and fragrance compounds. This guide provides the foundational knowledge and practical protocols to enable scientists to approach this synthesis with confidence and precision.

References

-

Organic Chemistry Portal. (n.d.). Julia Olefination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]

-

Wikipedia. (2023). Julia olefination. Retrieved from [Link]

-

Wikipedia. (2023). Wittig reaction. Retrieved from [Link]

-

Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. (2024). MDPI. Retrieved from [Link]

-

Blakemore, P. R., Sephton, S. M., & Ciganek, E. (2018). The Julia–Kocienski Olefination. Organic Reactions, 95, 1-847. Retrieved from [Link]

-

Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cross Metathesis. Retrieved from [Link]

- The Wittig Reaction: Synthesis of Alkenes. (n.d.). Course document. Retrieved from a university website.

- Synthesis of an Alkene via the Wittig Reaction. (n.d.). Course document. Retrieved from a university website.

- Bourg-Garros, S., Razafindramboa, N., & Pavia, A. A. (1997). Synthesis of (Z)‐3‐hexen‐1‐yl butyrate in hexane and solvent‐free medium using Mucor miehei and Candida antarctica lipases. Journal of the American Oil Chemists' Society, 74(11), 1471–1475.

-

Grubbs's Cross Metathesis of Eugenol with cis-2-Butene-1,4-diol To Make a Natural Product. An Organometallic Experiment for the Undergraduate Lab. (2005). Journal of Chemical Education, 82(9), 1399. Retrieved from [Link]

-

Wikipedia. (2023). Grubbs catalyst. Retrieved from [Link]

-

Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. (2017). Biotechnology and Bioprocess Engineering, 22, 428-436. Retrieved from [Link]

-

dos Santos, J. C. S., et al. (2022). Synthesis of hexyl butyrate (apple and citrus aroma) by Candida rugosa lipase immobilized on Diaion HP-20 using the Box-Behnken design. Food Science and Biotechnology, 31, 1507–1516. Retrieved from [Link]

- Efficient kinetic resolution of racemic 3-nitro-cyclopent(or hex)-2-en-1-yl acetates. (1994). Tetrahedron: Asymmetry, 5(8), 1499-1506.

-

New insights and tools for the elucidation of lipase catalyzed esterification reaction mechanism in n-hexane: The synthesis of ethyl butyrate. (2011). Journal of Molecular Catalysis B: Enzymatic, 71(3-4), 131-139. Retrieved from [Link]

- Google Patents. (1976). US3962354A - Synthesis of cis-3-hexen-1-ol.

- Google Patents. (1987). EP0265328A1 - Process for the synthesis of cis-3-hexen-1-ol from an unsaturated fatty acid.

-

Dynamic kinetic resolution of aromatic sec-alcohols by using a heterogeneous palladium racemization catalyst and lipase. (2014). Catalysis Science & Technology, 4, 3550-3553. Retrieved from [Link]

-

FooDB. (2010). Showing Compound (E)-3-Hexen-1-ol (FDB001293). Retrieved from [Link]

-

Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (2021). International Journal of Molecular Sciences, 22(18), 9986. Retrieved from [Link]

-

Enantiodivergent Chemoenzymatic Dynamic Kinetic Resolution: Conversion of Racemic Propargyl Alcohols into Both Enantiomers. (2019). Angewandte Chemie International Edition, 58(41), 14603-14607. Retrieved from [Link]

-

GSRS. (n.d.). 3-HEXENYL BUTYRATE, (3Z)-. Retrieved from [Link]

-

Enzymatic Synthesis of Fatty Esters by Lipase from Porcine Pancreas. (2017). Journal of Fertilization: In Vitro, 7(3). Retrieved from [Link]

-

The Good Scents Company. (n.d.). (E)-3-hexen-1-yl butyrate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl butyrate. Retrieved from [Link]

-

NIST. (n.d.). Butanoic acid, 3-hexenyl ester, (E)-. Retrieved from [Link]

-

Esterification of butyric acid using 1,2,3-hexanol alcohols. (2010). Biochemical Engineering Journal, 48(2), 237-240. Retrieved from [Link]

-

Clark, J. (2023). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Reactions of Alcohols - Esterification (A2 Chemistry). (2020, July 29). MaChemGuy [Video]. YouTube. Retrieved from [Link]

Sources

- 1. sci-hub.box [sci-hub.box]

- 2. (Z)-3-hexen-1-yl butyrate, 16491-36-4 [thegoodscentscompany.com]

- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 4. Julia olefination - Wikipedia [en.wikipedia.org]

- 5. Julia Olefination [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Cross Metathesis [organic-chemistry.org]

- 9. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. React App [pmc.umicore.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. youtube.com [youtube.com]

- 16. Synthesis of hexyl butyrate (apple and citrus aroma) by Candida rugosa lipase immobilized on Diaion HP-20 using the Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. longdom.org [longdom.org]

- 18. researchgate.net [researchgate.net]

- 19. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of (E)-Hex-3-enyl Butyrate in Floral Scents: A Technical Guide for Researchers

Abstract

(E)-Hex-3-enyl butyrate is a volatile organic compound (VOC) that contributes to the characteristic "green" and fruity notes of many floral scents. As a member of the green leaf volatile (GLV) ester family, its presence in a floral bouquet can play a significant role in mediating ecological interactions, particularly in the attraction of pollinators and as a defense mechanism against herbivores. This technical guide provides an in-depth exploration of the natural occurrence of this compound in floral scents, its biosynthesis, ecological functions, and the analytical methodologies used for its identification and quantification. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, plant science, and the development of fragrances and flavorings.

Introduction: The Chemistry and Olfactory Profile of this compound

This compound is an ester formed from the C6 alcohol, (E)-hex-3-en-1-ol, and the C4 carboxylic acid, butyric acid. It possesses a fresh, green, and fruity aroma, often with nuances of apple and pear. This compound is part of a larger class of C6 volatile compounds known as green leaf volatiles (GLVs), which are responsible for the characteristic scent of freshly cut grass and damaged leaves. While the cis-isomer, (Z)-3-hexenyl butyrate, is more commonly associated with the aroma of green leaves and various fruits, the trans-isomer, this compound, has been identified as a significant component of the floral scent of a diverse range of plant species.

The presence and relative abundance of this compound in a floral bouquet can have a profound impact on the overall perceived fragrance and can serve as a crucial chemical cue in the plant's communication with its environment. Understanding the natural occurrence and biosynthesis of this compound is therefore of great interest for the development of novel fragrances and for elucidating the complex chemical ecology of plant-insect interactions.

Natural Occurrence and Quantitative Data

This compound has been identified in the floral scents of a variety of plant species across several families. Its presence is particularly notable in species that are pollinated by moths and other nocturnal insects. The following table summarizes the known floral sources of this compound. It is important to note that the quantitative data for this compound is not always available, and the emission rates can vary depending on the plant's developmental stage, time of day, and environmental conditions.

| Plant Family | Species | Common Name | Notes on Occurrence |

| Nyctaginaceae | Acleisanthes acutifolia | Needletip Trumpets | Identified as a floral volatile[1]. |

| Acleisanthes crassifolia | Texas Trumpets | Identified as a floral volatile[1]. | |

| Acleisanthes longiflora | Angel's Trumpets | Identified as a floral volatile[1]. | |

| Acleisanthes obtusa | Berlandier's Trumpets | Identified as a floral volatile[1]. | |

| Acleisanthes wrightii | Wright's Trumpets | Identified as a floral volatile[1]. | |

| Mirabilis alipes | Winged Four O'Clock | Identified as a floral volatile[1]. | |

| Mirabilis bigelovii | Bigelow's Desert Four O'Clock | Identified as a floral volatile[1]. | |

| Mirabilis greenei | Greene's Four O'Clock | Identified as a floral volatile[1]. | |

| Mirabilis jalapa | Four O'Clock Flower | Identified as a floral volatile[1]. | |

| Mirabilis longiflora | Sweet Four O'Clock | Identified as a floral volatile[1]. | |

| Mirabilis macfarlanei | MacFarlane's Four O'Clock | Identified as a floral volatile[1]. | |

| Mirabilis multiflora | Colorado Four O'Clock | Identified as a floral volatile[1]. | |

| Mirabilis pudica | Bashful Four O'Clock | Identified as a floral volatile[1]. | |

| Mirabilis triflora | Identified as a floral volatile[1]. | ||

| Selinocarpus angustifolius | Narrowleaf Moonpod | Identified as a floral volatile[1]. | |

| Selinocarpus chenopodioides | Goosefoot Moonpod | Identified as a floral volatile[1]. | |

| Selinocarpus lanceolatus | Lanceleaf Moonpod | Identified as a floral volatile[1]. | |

| Selinocarpus parvifolius | Littleleaf Moonpod | Identified as a floral volatile[1]. | |

| Selinocarpus purpusianus | Identified as a floral volatile[1]. | ||

| Selinocarpus undulatus | Identified as a floral volatile[1]. | ||

| Oleaceae | Jasminum sambac | Arabian Jasmine | Identified as a floral volatile[1]. |

| Osmanthus fragrans | Fragrant Olive | Identified as a floral volatile[1]. | |

| Lythraceae | Pemphis acidula | Bantigue | Identified as a floral volatile[1]. |

| Sonneratia alba | White-flowered Apple Mangrove | Identified as a floral volatile[1]. |

Biosynthesis of this compound in Floral Tissues

The biosynthesis of this compound is a multi-step process that originates from the lipoxygenase (LOX) pathway, which is primarily known for its role in plant defense and the production of green leaf volatiles (GLVs).[2][3] This pathway is initiated by the oxygenation of polyunsaturated fatty acids. The key steps are outlined below:

Step 1: Formation of the C6 Aldehyde Precursor

The biosynthetic pathway begins with the release of linolenic acid from chloroplast membranes.

-

Lipoxygenase (LOX) Activity: The enzyme 13-lipoxygenase catalyzes the addition of molecular oxygen to linolenic acid, forming 13-hydroperoxylinolenic acid.[4]

-

Hydroperoxide Lyase (HPL) Cleavage: The resulting hydroperoxide is then cleaved by the enzyme hydroperoxide lyase (HPL) to yield (Z)-3-hexenal (a C6 aldehyde) and 12-oxo-(Z)-9-dodecenoic acid.[4]

Step 2: Isomerization and Reduction to the C6 Alcohol

-

Isomerization (Optional): In some plant tissues, (Z)-3-hexenal can be isomerized to (E)-2-hexenal.

-

Reduction by Alcohol Dehydrogenase (ADH): The C6 aldehydes, (Z)-3-hexenal and/or (E)-2-hexenal, are then reduced to their corresponding alcohols, (Z)-3-hexen-1-ol and/or (E)-2-hexen-1-ol, by the action of alcohol dehydrogenase (ADH). For the synthesis of this compound, the precursor is (E)-hex-3-en-1-ol.

Step 3: Esterification by Alcohol Acyltransferase (AAT)

The final step in the biosynthesis of this compound is the esterification of the C6 alcohol with a C4 acyl-CoA.

-

Alcohol Acyltransferase (AAT) Activity: An alcohol acyltransferase (AAT) catalyzes the transfer of the butyryl group from butyryl-CoA to (E)-hex-3-en-1-ol, forming this compound and releasing Coenzyme A.[5][6][7] AATs are a diverse family of enzymes known for their role in producing a wide variety of esters that contribute to the aromas of fruits and flowers.[1][8] While the specific AAT responsible for the synthesis of this compound has not yet been fully characterized in floral tissues, it is presumed to be a member of the BAHD family of acyltransferases.[8][9]

Figure 1: Biosynthetic pathway of this compound.

Ecological Functions of this compound in Floral Scents

The presence of this compound in floral scents suggests important ecological roles, primarily in mediating interactions with insects. These functions can be broadly categorized into pollinator attraction and defense against herbivores.

-

Pollinator Attraction: Floral scents are a primary means by which plants attract pollinators, often over long distances.[5] The "green" and fruity notes of this compound can act as a signal to specific pollinators, indicating the presence of a nectar or pollen reward. While direct studies on the pollinator responses to this compound are limited, research on the closely related isomer, (Z)-3-hexenyl butyrate, has shown that it can elicit electrophysiological and behavioral responses in moths. For instance, male moths of the tea black tussock moth, Dasychira baibarana, showed significant electroantennogram (EAG) and behavioral responses to (Z)-3-hexenyl butyrate.[2] This suggests that this compound is also likely to be an important cue for certain insect species.

-

Defense Against Herbivores: The biosynthesis of this compound is linked to the green leaf volatile (GLV) pathway, which is a well-known plant defense mechanism. GLVs are rapidly released upon tissue damage and can act as direct deterrents to herbivores or as indirect defense signals by attracting the natural enemies of herbivores.[10] The emission of this compound from flowers may therefore serve a dual purpose: attracting pollinators while simultaneously deterring florivores (herbivores that feed on flowers).

Analytical Methodologies for the Study of this compound

The identification and quantification of this compound in floral scents require sensitive and specific analytical techniques. The standard workflow involves the collection of floral volatiles followed by their separation and identification using gas chromatography-mass spectrometry (GC-MS).

Collection of Floral Volatiles

Headspace collection is the most common non-destructive method for sampling floral volatiles.[9] This involves capturing the air surrounding the flower, which contains the emitted VOCs.

-

Dynamic Headspace Collection: In this method, a continuous stream of purified air is passed over the flower, and the scented air is then drawn through a sorbent trap that adsorbs the VOCs. The trapped compounds are later eluted with a solvent or thermally desorbed for analysis.

-

Static Headspace Collection (Solid-Phase Microextraction - SPME): SPME is a simple and solvent-free technique where a fused-silica fiber coated with a sorbent material is exposed to the headspace of the flower for a defined period. The adsorbed volatiles are then thermally desorbed directly into the injector of a gas chromatograph.

Experimental Protocol: Headspace SPME Collection and GC-MS Analysis

This protocol provides a general framework for the analysis of this compound in floral scents. Optimization of parameters such as fiber type, extraction time, and GC-MS conditions may be necessary depending on the plant species and the specific research question.

Materials:

-

SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB))

-

Gas-tight glass chamber or vessel to enclose the flower

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

This compound standard for identification and quantification

Procedure:

-

Flower Preparation: Select a healthy, fully open flower. If possible, enclose the flower on the plant to minimize stress-induced volatile emissions.

-

SPME Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions to remove any contaminants.

-

Headspace Sampling: Enclose the flower in the glass chamber. Insert the SPME fiber through a septum in the chamber and expose the fiber to the headspace for a predetermined time (e.g., 30-60 minutes).

-

GC-MS Analysis:

-

Immediately after sampling, retract the fiber into the needle and insert it into the heated injection port of the GC.

-

Desorb the volatiles from the fiber onto the GC column. A typical temperature program for the GC oven would be to start at a low temperature (e.g., 40°C) and gradually increase to a higher temperature (e.g., 250°C) to separate the different compounds.

-

The mass spectrometer is used to detect and identify the compounds as they elute from the GC column.

-

-

Compound Identification and Quantification:

-

Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantify the amount of this compound by creating a calibration curve with known concentrations of the standard.

-

Figure 2: A generalized experimental workflow for the analysis of floral volatiles.

Conclusion and Future Directions

This compound is a significant, yet sometimes overlooked, component of floral scents. Its "green" and fruity aroma contributes to the complexity of floral bouquets and plays a vital role in the chemical ecology of plants. The biosynthesis of this compound via the lipoxygenase pathway highlights the intricate link between a plant's defense mechanisms and its reproductive strategies.

While our understanding of the natural occurrence and biosynthesis of this compound has grown, several areas warrant further investigation. The specific alcohol acyltransferases responsible for its synthesis in different floral species have yet to be fully characterized. Furthermore, more detailed studies on the behavioral responses of a wider range of pollinators and herbivores to this specific compound are needed to fully elucidate its ecological significance. Continued research in these areas will not only enhance our fundamental knowledge of plant chemical communication but also provide valuable insights for the development of new and sustainable approaches in the fragrance, flavor, and agricultural industries.

References

-

Biosynthesis, Composition and Sources of Floral Scent in Ornamental Crops: A Review. (URL: [Link])

-

Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri. PMC - NIH. (URL: [Link])

-

Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers. (URL: [Link])

-

Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. PMC - NIH. (URL: [Link])

-

Alcohol acyltransferases for the biosynthesis of esters. ResearchGate. (URL: [Link])

-

Electrophysiological and Behavioral Responses of Dasychira baibarana (Lepidoptera: Lymantriidae) to Tea Plant Volatiles. PubMed. (URL: [Link])

-

Biosynthetic pathways leading to green leaf volatile production in... ResearchGate. (URL: [Link])

-

Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway. MDPI. (URL: [Link])

-

Green leaf volatiles: biosynthesis, biological functions and their applications in biotechnology. PubMed. (URL: [Link])

-

The jasmine ( Jasminum sambac ) genome and flower fragrances. ResearchGate. (URL: [Link])

-

Apple aroma: Alcohol acyltransferase, a rate limiting step for ester biosynthesis, is regulated by ethylene. ResearchGate. (URL: [Link])

-

(E)-3-Hexenyl butyrate (C10H18O2). The Pherobase. (URL: [Link])

Sources

- 1. (E)-3-hexen-1-yl butyrate, 53398-84-8 [thegoodscentscompany.com]

- 2. Electrophysiological and Behavioral Responses of Dasychira baibarana (Lepidoptera: Lymantriidae) to Tea Plant Volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jasminum sambac flower extract, 91770-14-8 [thegoodscentscompany.com]

- 5. Volatile composition, emission pattern, and localization of floral scent emission in Mirabilis jalapa (Nyctaginaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijbpsa.com [ijbpsa.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Volatile composition, emission pattern, and localization of floral scent emission in Mirabilis jalapa (Nyctaginaceae). | Semantic Scholar [semanticscholar.org]

- 10. Jasmine Sambac | Floral Aroma Ingredient & Applications [chemicalbull.com]

An In-depth Technical Guide to the Physicochemical Properties of trans-3-Hexenyl Butyrate

Introduction

trans-3-Hexenyl butyrate, also known by its IUPAC name (3E)-hex-3-en-1-yl butanoate, is an organic ester recognized for its potent and characteristic aroma.[1] It possesses a fresh, green, and fruity fragrance, often reminiscent of ripe apples.[1] This distinct olfactory profile makes it a valuable component in the flavor and fragrance industries.[1] Formed from the esterification of trans-3-hexenol and butyric acid, this compound is a colorless to pale yellow liquid at room temperature.[1] Its volatility and solubility in organic solvents are key properties that dictate its application in various consumer products.[1] This guide provides a comprehensive overview of its chemical identity, core physicochemical properties, and the analytical methodologies employed for its characterization, offering field-proven insights for researchers and development professionals.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all chemical and toxicological assessments. trans-3-Hexenyl butyrate is systematically identified by several key descriptors that ensure unambiguous referencing in research and regulatory contexts.

-

IUPAC Name: (3E)-hex-3-en-1-yl butanoate

-

Synonyms: (E)-3-Hexenyl butyrate, trans-3-Hexenyl butanoate, Butanoic acid, (3E)-3-hexenyl ester[1][2]

The molecular structure consists of a C6 alkenyl chain (the trans-3-hexenyl group) linked via an ester bond to a C4 alkyl chain (the butyrate group). The trans (or E) configuration of the double bond between the third and fourth carbon atoms of the hexenyl moiety is a critical structural feature that defines its specific sensory properties and chemical behavior.

Core Physicochemical Properties

The functional characteristics of trans-3-Hexenyl butyrate in various matrices are dictated by its physical and chemical properties. These parameters are essential for formulation development, quality control, and safety assessment.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow, clear liquid | [1][6] |

| Odor Profile | Fruity, green, fresh, apple-like | [1] |

| Boiling Point | 213.00 to 215.00 °C (at 760.00 mm Hg, est.) | [6] |

| Flash Point | 174.00 °F / 79.00 °C (TCC, est.) | [6] |

| Density | Data not available for trans-isomer; 0.860-0.899 g/cm³ for cis-isomer | [5][7] |

| Refractive Index | Data not available for trans-isomer; 1.420-1.435 @ 20°C for cis-isomer | [5][7] |

| Vapor Pressure | 0.135 mmHg @ 25.00 °C (est.) | [6] |

| logP (o/w) | 3.419 (est.) | [6] |

Solubility Profile

The solubility of a compound is a critical parameter influencing its bioavailability, formulation compatibility, and environmental fate. As a lipophilic ester, trans-3-hexenyl butyrate exhibits predictable solubility behavior.

-

Water Solubility: It has very limited solubility in water. An estimated value is 52.1 mg/L at 25 °C.[6] This low aqueous solubility is consistent with its nonpolar ester structure.

-

Organic Solvents: It is readily soluble in common organic solvents such as ethanol and propylene glycol.[1][5][6]

-

Oils: It is miscible with most fixed oils, which is a key reason for its widespread use in oil-based fragrances and food flavorings.[5][7]

This solubility profile is a direct consequence of the molecule's dominant nonpolar hydrocarbon chains. The causality is clear: for effective use in aqueous-based systems, solubilizing agents or emulsifiers would be required, whereas it can be directly incorporated into lipid or alcohol-based formulations.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical for regulatory compliance and product quality. A combination of chromatographic and spectroscopic techniques is employed.

Gas Chromatography (GC)

Gas chromatography is the primary analytical method for determining the purity and quantifying the presence of trans-3-hexenyl butyrate in a sample.[8] Its volatility and thermal stability make it an ideal candidate for GC analysis.

Caption: Workflow for purity analysis of trans-3-hexenyl butyrate via GC-FID.

-

System: A gas chromatograph equipped with a Flame Ionization Detector (FID) is standard. FID is chosen for its high sensitivity to hydrocarbons and its robust, linear response, making it ideal for purity assays.

-

Column Selection: A nonpolar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), provides excellent separation of isomers and related volatile compounds. The choice is driven by the need to separate the target analyte from potential impurities like unreacted starting materials (trans-3-hexenol, butyric acid) or isomeric byproducts.

-

Carrier Gas: Helium or Hydrogen is used as the carrier gas with a constant flow rate (e.g., 1.0 mL/min).

-

Inlet Conditions: An injection volume of 1 µL is typical, with a split ratio of 50:1 to prevent column overloading. The injector temperature is set high (e.g., 250°C) to ensure rapid and complete volatilization of the sample.

-

Oven Temperature Program: A temperature ramp is employed for optimal separation.

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 240°C.

-

Final Hold: Hold at 240°C for 5 minutes. This program allows for the elution of highly volatile components at the beginning, followed by the separation of the main analyte and any higher-boiling impurities.

-

-

Detector Conditions: The FID is maintained at a higher temperature than the final oven temperature (e.g., 260°C) to prevent condensation and ensure efficient detection.

-

Data Analysis: Purity is typically determined by area percent calculation, where the area of the trans-3-hexenyl butyrate peak is expressed as a percentage of the total area of all integrated peaks.

Mass Spectrometry (MS)

When coupled with GC, mass spectrometry (GC-MS) is the definitive tool for structural confirmation. The electron ionization (EI) mass spectrum of trans-3-hexenyl butyrate provides a unique fragmentation pattern or "fingerprint".[2][4] Analysis of this spectrum allows for unambiguous identification by comparing it to reference spectra in databases like NIST.[2][4] Key fragments arise from the cleavage of the ester bond and subsequent rearrangements, which can be used to confirm the structure of both the alcohol and acid moieties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Distinct signals for the vinyl protons of the C=C double bond, with a characteristic large coupling constant (J-value) confirming the trans stereochemistry. Signals corresponding to the methylene groups adjacent to the ester oxygen and the double bond, as well as the terminal methyl groups, would also be present in their expected regions.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the two sp² hybridized carbons of the double bond, and the various sp³ carbons of the alkyl chains.

Synthesis Overview

The primary industrial synthesis of trans-3-hexenyl butyrate is achieved through Fischer esterification. This well-established reaction provides a cost-effective and scalable route to the final product.[1]

Caption: General workflow for the synthesis of trans-3-hexenyl butyrate.

The process involves reacting trans-3-hexen-1-ol with butyric acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and to drive it towards the product side, the water formed as a byproduct is continuously removed, typically through azeotropic distillation using a Dean-Stark apparatus. Post-reaction, the crude product is neutralized, washed to remove the catalyst and unreacted acid, dried, and finally purified by fractional distillation under reduced pressure to yield the high-purity ester.

Safety and Handling

Based on available safety data sheets for the isomeric compound cis-3-hexenyl butyrate, appropriate safety precautions are necessary. The compound is classified as a combustible liquid.[9][10]

-

Handling: Avoid contact with skin and eyes.[11] Use in a well-ventilated area and avoid inhalation of vapors.[9][11] Keep away from heat, sparks, and open flames, and take measures to prevent the buildup of electrostatic charge.[9][11] Standard personal protective equipment (PPE), including safety glasses and chemical-resistant gloves, should be worn.[9][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[11]

-

First Aid: In case of skin contact, wash with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[9]

Conclusion

trans-3-Hexenyl butyrate is a commercially significant ester with well-defined physicochemical properties that underpin its use in the flavor and fragrance sector. Its characteristic fruity-green aroma, volatility, and solubility in non-polar media are its most important functional attributes. The analytical characterization, primarily through GC and GC-MS, provides a robust framework for quality control and structural verification, ensuring its consistent and safe application. A thorough understanding of these technical details is essential for researchers and developers aiming to formulate innovative products leveraging this unique aroma chemical.

References

-

The Good Scents Company. (n.d.). (E)-3-hexen-1-yl butyrate, 53398-84-8. Retrieved from [Link]

-

PubChem. (n.d.). cis-3-Hexenyl butanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Butanoic acid, 3-hexenyl ester, (E)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Synerzine. (n.d.). SAFETY DATA SHEET cis-3-HEXENYL BUTYRATE, NATURAL. Retrieved from [Link]

-

PubChem. (n.d.). trans-2-HEXENYL BUTYRATE. National Center for Biotechnology Information. Retrieved from [Link]

-

ScenTree. (n.d.). Cis-3-Hexenyl isobutyrate (CAS N° 41519-23-7). Retrieved from [Link]

-

BioOrganics. (n.d.). (E)-3-Hexenyl Butanoate. Retrieved from [Link]

-

Api, A. M., Belsito, D., Botelho, D., et al. (2021). RIFM fragrance ingredient safety assessment, cis-3-hexenyl butyrate, CAS Registry Number 16491-36-4. Food and Chemical Toxicology, 158, 112658. Retrieved from [Link]

-

ContaminantDB. (2016, November 9). Hex-trans-3-enyl butyrate (CHEM025613). Retrieved from [Link]

-

Sinofi Ingredients. (n.d.). Buy Bulk - Cis-3-Hexenyl Butyrate | Manufacturer-Supplier. Retrieved from [Link]

-

SpectraBase. (n.d.). Butanoic acid, 3-hexenyl ester, (Z)-. Retrieved from [Link]

-

NIST. (n.d.). Butanoic acid, 3-hexenyl ester, (E)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. CAS 53398-84-8: trans-3-Hexenyl butyrate | CymitQuimica [cymitquimica.com]

- 2. Butanoic acid, 3-hexenyl ester, (E)- [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. Butanoic acid, 3-hexenyl ester, (E)- [webbook.nist.gov]

- 5. cis-3-Hexenyl butanoate | C10H18O2 | CID 5352438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (E)-3-hexen-1-yl butyrate, 53398-84-8 [thegoodscentscompany.com]

- 7. aurochemicals.com [aurochemicals.com]

- 8. Buy Bulk - Cis-3-Hexenyl Butyrate | Manufacturer-Supplier [sinofoodsupply.com]

- 9. synerzine.com [synerzine.com]

- 10. vigon.com [vigon.com]

- 11. aurochemicals.com [aurochemicals.com]

The Silent Scream: A Technical Guide to the Role of (E)-Hex-3-enyl Butyrate in Plant-Insect Communication

Introduction: The Chemical Language of a Wounded Leaf

In the intricate theater of chemical ecology, plants are not passive victims. When wounded, particularly by the chewing mouthparts of an insect herbivore, they release a plume of volatile organic compounds (VOCs). This airborne chemical signature is far from a random event; it is a highly evolved and specific "scream for help." Among the first and most prominent of these signals are the Green Leaf Volatiles (GLVs), a family of C6-compounds responsible for the characteristic smell of cut grass. These molecules, including aldehydes, alcohols, and their esters, function as a crucial dialect in the language of plant-insect communication. They can act as direct defenses by repelling herbivores or as indirect defenses by attracting the natural enemies of the attacking insects.[1][2]

This guide focuses on a specific, yet under-explored, member of this family: (E)-Hex-3-enyl butyrate . While much of the literature has centered on its more common geometric isomer, (Z)-3-hexenyl butyrate, understanding the distinct role of the (E)-isomer is critical for a high-resolution picture of plant defense signaling. As a C6-ester, it is biochemically positioned to be a key mediator in these tritrophic interactions. This document serves as a technical resource for researchers, providing a deep dive into its biosynthesis, the established methodologies for its study, and its putative role in shaping insect behavior, grounded in the broader, well-established context of Green Leaf Volatiles.

Section 1: Biosynthesis - The Lipoxygenase (LOX) Pathway

The production of this compound is a rapid, wound-activated process originating from the Lipoxygenase (LOX) pathway.[3][4][][6] This biochemical cascade begins with the mechanical disruption of cell membranes, which releases fatty acid substrates.

1.1. Substrate Liberation and Oxygenation: The pathway is initiated when cell damage makes membrane lipids, specifically α-linolenic acid (C18:3) , accessible to the enzyme Lipoxygenase (LOX) .[6][7] LOX catalyzes the stereo-specific insertion of molecular oxygen into the fatty acid chain, producing 13-hydroperoxyoctadecatrienoic acid (13-HPOT) .[4][7]

1.2. Cleavage and Aldehyde Formation: The unstable 13-HPOT is immediately cleaved by a second enzyme, Hydroperoxide Lyase (HPL) .[2][7] This reaction splits the 18-carbon chain into a 12-carbon fragment and the foundational C6-GLV, (Z)-3-hexenal .[4][8]

1.3. Reduction and Isomerization: (Z)-3-hexenal is a branch point. It can be reduced by Alcohol Dehydrogenase (ADH) to form (Z)-3-hexenol (leaf alcohol).[4][7] While the formation of (E)-isomers can occur, the literature primarily details the conversion of (Z)-3-hexenal to (E)-2-hexenal via isomerases.[7][9] The formation of (E)-3-hexenol, the direct precursor to the target compound, is less prominently detailed but follows from the initial pool of hexenals.

1.4. Esterification: The final step is the esterification of the hexenol precursor. An Acyl-CoA transferase (generically referred to as Alcohol Acyltransferase or AAT) catalyzes the transfer of an acyl group from a donor molecule, in this case, butyryl-CoA, to (E)-3-hexen-1-ol, yielding this compound. While specific acetyltransferases for GLV production have been identified, the precise butyryl-transferase remains an area of active research.[1][7]

Diagram 1: Biosynthesis of this compound via the LOX Pathway

Caption: Wound-induced biosynthesis of this compound from linolenic acid.

Section 2: Methodologies for Elucidating Function

Determining the precise role of this compound requires a multi-step analytical and behavioral workflow. This process involves collecting and identifying the compound from the plant, verifying its perception by the insect, and finally, assessing the behavioral response it elicits.

Protocol: Volatile Collection and Analysis

The foundational step is to confirm that the compound is indeed emitted by the plant upon herbivory and to quantify its release. The gold-standard technique is dynamic headspace collection coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[10][11]

Step-by-Step Methodology:

-

Plant Preparation: Select healthy, undamaged plants. For herbivore-induced studies, introduce a controlled number of insects (e.g., caterpillar larvae) onto a leaf and allow them to feed for a specified period (e.g., 24-48 hours).[12] Mechanical damage can be used as a control.

-

Headspace Collection Setup: Enclose the plant or the damaged leaf in an inert, non-emitting container, such as a glass chamber or a polyacetate oven bag.[13]

-

Dynamic Sampling: Create a "push-pull" system. Purified, charcoal-filtered air is pushed into the container at a controlled rate (e.g., 500 mL/min), and air is pulled out at a slightly lower rate (e.g., 400 mL/min) through a collection trap. The trap contains a sorbent material (e.g., Porapak Q or Tenax TA) that adsorbs the VOCs.

-

Elution/Desorption: After a collection period (e.g., 4-12 hours), the trapped volatiles are eluted with a solvent (e.g., dichloromethane) or, more commonly, thermally desorbed directly into the GC-MS injector.[10]

-

GC-MS Analysis:

-

Separation: The complex mixture of volatiles is separated on a non-polar capillary column (e.g., DB-5MS). A typical temperature program starts at 40°C, holds for 2 minutes, then ramps at 10°C/min to 250°C.[11]

-

Identification: As compounds elute from the column, they are ionized and fragmented in the mass spectrometer. This compound is identified by comparing its mass spectrum to a library (e.g., NIST) and by matching its retention index (calculated using an n-alkane standard series) to known values.[14]

-

Diagram 2: Workflow for Volatile Collection and GC-MS Analysis

Caption: Standard workflow for identifying herbivore-induced plant volatiles.

Protocol: Electrophysiological Bioassay (Electroantennography - EAG)

Once identified, it is crucial to determine if the insect can even detect the compound. EAG measures the summated electrical potential from the entire insect antenna in response to an odor stimulus, providing a clear "yes/no" answer on olfactory perception.[15]

Step-by-Step Methodology:

-

Antenna Preparation: An insect is immobilized, and an antenna is carefully excised at its base.

-

Electrode Placement: The base of the antenna is placed into a reference electrode (a glass capillary filled with saline solution), and the distal tip is inserted into a recording electrode.

-

Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A precise dose of this compound (dissolved in a solvent like hexane and applied to filter paper) is injected into the airstream for a short duration (e.g., 0.5 seconds).

-

Signal Recording: The change in electrical potential (depolarization) across the antenna is amplified and recorded. The amplitude of this negative voltage deflection is the EAG response.

-

Controls and Dosing: A solvent-only puff is used as a negative control. A known potent odorant (e.g., (Z)-3-hexenol) can be used as a positive control.[2] A dose-response curve should be generated by testing a range of concentrations (e.g., 0.1 µg to 100 µg).[15] A significant response compared to the solvent control confirms the insect can smell the compound.

Protocol: Behavioral Bioassay (Y-Tube Olfactometer)

Demonstrating perception (EAG) is not the same as demonstrating a behavioral effect (attraction or repulsion). The Y-tube olfactometer is a standard laboratory tool to assess an insect's preference between two odor sources in a controlled environment.

Step-by-Step Methodology:

-

Olfactometer Setup: A glass Y-shaped tube is positioned horizontally or slightly inclined. Two separate, purified air streams are passed through flow meters, humidifiers, and then into the two arms of the 'Y'.

-

Odor Source: The test compound, this compound (on filter paper), is placed in-line with one of the air streams (the "treatment" arm). An equivalent piece of filter paper with only the solvent is placed in the other air stream (the "control" arm).

-

Insect Release: A single insect (e.g., a parasitic wasp or a moth) is released at the base of the Y-tube.

-

Choice Observation: The insect walks or flies upwind against the airflow. A "choice" is recorded when the insect passes a defined line in one of the arms and remains for a set period (e.g., 30 seconds). Insects that do not make a choice within a specified time (e.g., 5 minutes) are recorded as "no choice."

-

Data Analysis: After testing a sufficient number of individuals (e.g., N=50), the number of insects choosing the treatment arm versus the control arm is analyzed using a Chi-squared (χ²) test or a binomial test. A statistically significant preference for the treatment arm indicates attraction, while a significant preference for the control arm indicates repulsion.

Diagram 3: Y-Tube Olfactometer Experimental Setup

Caption: Diagram of a dual-choice Y-tube olfactometer for behavioral assays.

Section 3: Ecological Role and Functional Significance

While direct experimental evidence for this compound is limited, its chemical identity as a GLV ester allows for scientifically grounded hypotheses based on the well-documented roles of its close chemical relatives.

3.1. Attracting Natural Enemies (Indirect Defense): Many GLV esters, such as (Z)-3-hexenyl acetate, are proven attractants for the natural enemies of herbivores.[10] For example, (Z)-3-hexenyl acetate is a key volatile that helps the fall armyworm, Spodoptera frugiperda, identify maize as a preferred host for oviposition.[10] Similarly, it acts as a synergist for the sex pheromone of the Oriental fruit moth, Grapholitha molesta, increasing male attraction to traps.[] It is highly probable that this compound plays a similar role for certain species of parasitoids or predators, guiding them to plants currently under attack and thus providing an indirect defense benefit to the plant.